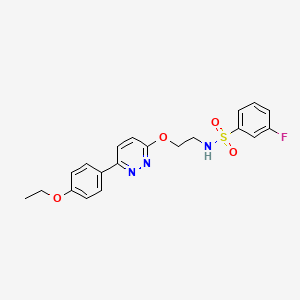

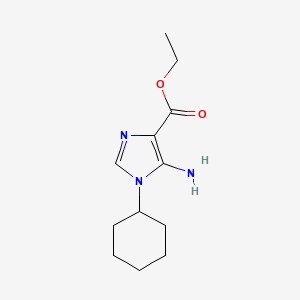

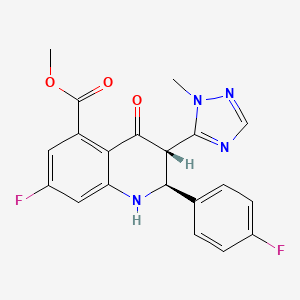

![molecular formula C10H11NO6S B3003849 2-[苯磺酰基(羧甲基)氨基]乙酸 CAS No. 17811-62-0](/img/structure/B3003849.png)

2-[苯磺酰基(羧甲基)氨基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid" is a chemical entity that can be synthesized through various methods. It is related to the field of organic synthesis, particularly in the context of creating benzoxazole and benzothiazole derivatives. The synthesis of such compounds is significant in the development of pharmaceuticals and materials science due to their potential biological activities and applications.

Synthesis Analysis

The synthesis of related benzoxazole derivatives can be achieved through a metal-free and catalytic method, as described in the first paper. This method involves the use of ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (ortho-NosylOXY) for the coupling step and para-toluenesulfonic acid as an organocatalyst for the cyclization step under microwave irradiation . Additionally, the introduction of a benzenesulfonylmethyl group at an unactivated carbon atom has been accomplished using rhodium acetate catalyzed carbenoid C-H insertion combined with baker's yeast mediated kinetic resolution, providing access to enantiomerically enriched products .

Molecular Structure Analysis

The molecular structure of "2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid" would likely involve a benzenesulfonyl group attached to a carboxymethylamino moiety, which is further linked to an acetic acid. The precise structure would depend on the specific synthetic route and the conditions under which the compound is synthesized. The papers provided do not directly describe the molecular structure of this compound but discuss related structures within the context of benzoxazole and benzothiazole synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of benzoxazole and benzothiazole rings from carboxylic acids and N-protected amino acids . The process involves a two-step mechanism with a coupling step followed by a cyclization step. Another reaction described is the alkylation of ethyl (benzothiazol-2-ylsulfonyl)acetate with alkyl halides, followed by desulfination and hydrolysis to yield substituted acetic acids .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of "2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid," we can infer that the properties would be influenced by the presence of the benzenesulfonyl and carboxymethylamino groups. These functional groups would affect the compound's solubility, acidity, and reactivity. The benzenesulfonyl group is known to be a good leaving group in substitution reactions, which could be relevant in further chemical transformations .

科学研究应用

氨基喹唑啉的合成:该化合物已被用于氨基喹唑啉的合成中。孟(2012 年)描述了一种方法,其中 2-氨基苯甲腈与 DMF 和苯磺酰氯反应,从而高产率地生成目标化合物。这些化合物在药物化学和药物设计中具有应用 (孟,2012)。

色谱中的荧光可视化:加洛和沃尔特斯(1986 年)研究了 2-氨基-5-甲基苯磺酸作为离子对色谱中的荧光可视化试剂,展示了其在分析化学中的用途 (加洛和沃尔特斯,1986)。

对癌细胞系的抗增殖活性:对嘧啶衍生物的研究,包括一些用苯磺酰氯合成的衍生物,显示出对某些人类癌细胞系的中度至强生长抑制活性,表明在癌症研究中具有潜在应用 (阿瓦德等人,2015)。

用于染料吸附的金属凝胶合成:卡兰和巴塔查吉(2016 年)使用源自羧甲基-(3,5-二叔丁基-2-羟基-苄基)氨基乙酸的配体合成了自修复和可塑的金属凝胶,展示了在材料科学中用于选择性染料吸附和分离的应用 (卡兰和巴塔查吉,2016)。

体外抗利什曼原虫和抗真菌作用:汗等人(2011 年)的一项研究表明,源自邻苯二甲酸酐和各种氨基酸(包括 2-{[(羧甲基)氨基]羰基}苯甲酸)的化合物表现出良好的抗利什曼原虫和抗真菌作用,突出了在传染病治疗中的潜在应用 (汗等人,2011)。

属性

IUPAC Name |

2-[benzenesulfonyl(carboxymethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c12-9(13)6-11(7-10(14)15)18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLATVMJIFAUYOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

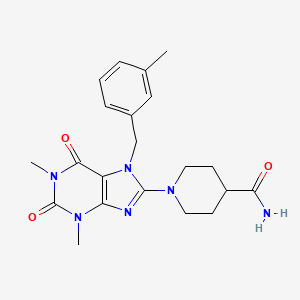

![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)

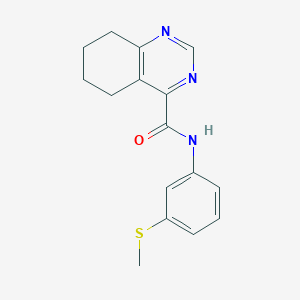

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)

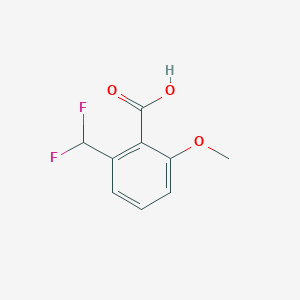

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)

![Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3003785.png)

![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)